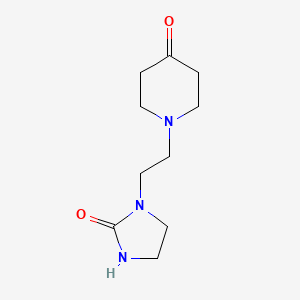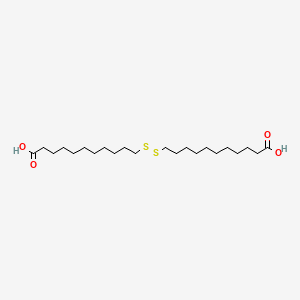
Bis(10-carboxydecyl)disulfide
概要
説明
Bis(10-carboxydecyl)disulfide is a synthetic molecule that contains a total of 69 bonds, including 27 non-H bonds, 2 multiple bonds, 23 rotatable bonds, 2 double bonds, 2 aliphatic carboxylic acids, 2 hydroxyl groups, and 1 disulfide .
Molecular Structure Analysis
Bis(10-carboxydecyl)disulfide has a molecular formula of C22H42O4S2 and a molecular weight of 434.70 g/mol . It contains 70 atoms in total, including 42 Hydrogen atoms, 22 Carbon atoms, 4 Oxygen atoms, and 2 Sulfur atoms .Physical And Chemical Properties Analysis
Bis(10-carboxydecyl)disulfide is a solid substance with a melting point of 93-97 °C . It should be stored at a temperature of 2-8°C .科学的研究の応用
Self-Healing Materials
Bis(10-carboxydecyl)disulfide has been utilized in the development of self-healing materials. Aromatic disulfide metathesis, a reaction involving bis(10-carboxydecyl)disulfide, enables the creation of self-healing poly(urea–urethane) elastomers. These materials demonstrate significant healing efficiency at room temperature without the need for any catalyst or external intervention, making them promising for various applications (Rekondo et al., 2014).
Surface Chemistry and SAMs
Bis(10-carboxydecyl)disulfide plays a role in the formation of self-assembled monolayers (SAMs) on gold electrodes. These SAMs are vital for understanding surface chemistry and have applications in sensing and electronics. The compound's impact on the surface properties of ω-carboxy alkanethiol SAMs has been studied, providing insights into electrochemical behaviors and surface interactions (Dai & Ju, 2001).
Organic Synthesis and Catalysis
In organic synthesis, bis(10-carboxydecyl)disulfide is explored for its potential in catalysis. Studies have shown its use in the synthesis of various organic compounds, demonstrating its versatility and efficiency in different chemical reactions (Vargas-Díaz et al., 2005).
Polymerization Processes
The compound is also significant in polymerization processes. For example, the photo-oxidation of bis(3,5-dimethylphenyl) disulfide, a related compound, has been utilized for the synthesis of poly(thio-2,6-dimethyl-1,4-phenylene). Such research opens avenues for the development of new polymers with specific properties (Yamamoto et al., 1994).
Molecular Structure and Dynamics Studies
Investigations into the structure and dynamics of bis(10-carboxydecyl)disulfide and similar compounds contribute to a deeper understanding of molecular behavior. These studies are crucial for the development of materials with tailored properties, such as in the case of bis(organothiophosphoryl) disulfides (Knopik et al., 1993)
Safety and Hazards
Bis(10-carboxydecyl)disulfide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment such as gloves, eye protection, and face protection when handling it .
特性
IUPAC Name |
11-(10-carboxydecyldisulfanyl)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4S2/c23-21(24)17-13-9-5-1-3-7-11-15-19-27-28-20-16-12-8-4-2-6-10-14-18-22(25)26/h1-20H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJYVLSWSYMCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCSSCCCCCCCCCCC(=O)O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577909 | |
| Record name | 11,11'-Disulfanediyldiundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(10-carboxydecyl)disulfide | |
CAS RN |
23483-56-9 | |
| Record name | 11,11'-Disulfanediyldiundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(10-carboxydecyl) disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

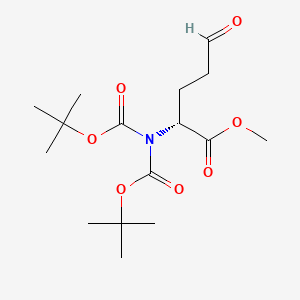
![3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol](/img/structure/B1628252.png)

![2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1628256.png)
![1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone](/img/structure/B1628257.png)
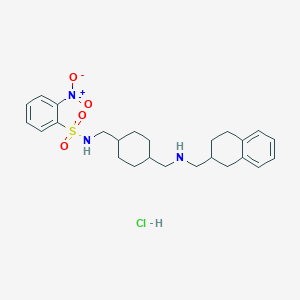
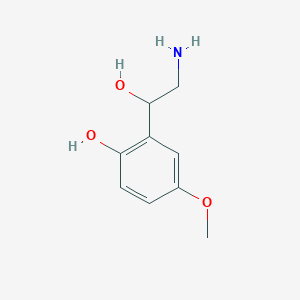
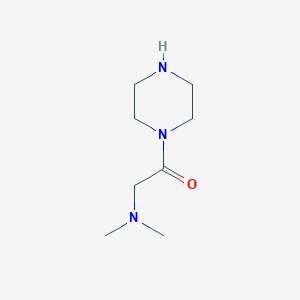
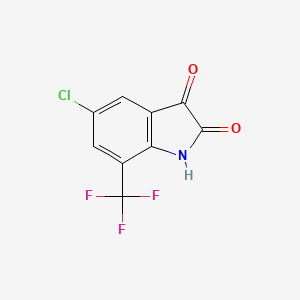
![3-amino-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B1628266.png)
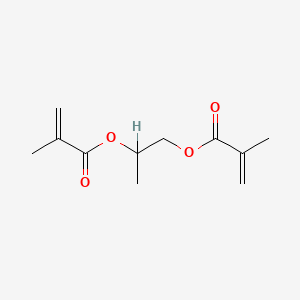
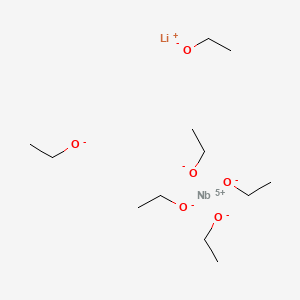
![2,2,2-Trifluoro-N-[(2R)-1-phenylpropan-2-yl]acetamide](/img/structure/B1628271.png)
